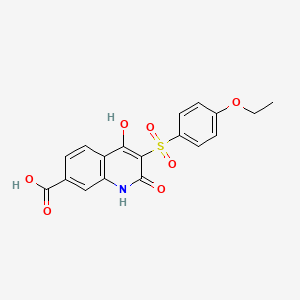

3-(4-Ethoxybenzenesulfonyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid

説明

3-(4-Ethoxybenzenesulfonyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid is a quinoline derivative featuring a sulfonyl group at position 3, an ethoxybenzenesulfonyl substituent, and a carboxylic acid moiety at position 5. The core structure, 4-hydroxy-2-oxo-1,2-dihydroquinoline, has been extensively studied via spectroscopic methods (FT-IR, FT-RAMAN) and quantum chemical calculations, revealing its vibrational modes, electronic properties, and stability .

特性

IUPAC Name |

3-(4-ethoxyphenyl)sulfonyl-4-hydroxy-2-oxo-1H-quinoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO7S/c1-2-26-11-4-6-12(7-5-11)27(24,25)16-15(20)13-8-3-10(18(22)23)9-14(13)19-17(16)21/h3-9H,2H2,1H3,(H,22,23)(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTKQELKDKRLIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=C(C=C(C=C3)C(=O)O)NC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401127156 | |

| Record name | 7-Quinolinecarboxylic acid, 3-[(4-ethoxyphenyl)sulfonyl]-1,2-dihydro-4-hydroxy-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401127156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1351398-45-2 | |

| Record name | 7-Quinolinecarboxylic acid, 3-[(4-ethoxyphenyl)sulfonyl]-1,2-dihydro-4-hydroxy-2-oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1351398-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Quinolinecarboxylic acid, 3-[(4-ethoxyphenyl)sulfonyl]-1,2-dihydro-4-hydroxy-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401127156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Key Steps Include:

Cyclization of substituted anilines or benzoic acid derivatives : For example, cyclization of 2-aminobenzoic acid methyl esters with β-ketoesters or α,β-unsaturated ketones under acidic or basic conditions forms the quinoline ring with a keto or hydroxy group at position 4 and a carboxyl group at position 7 or 3.

Introduction of the 4-hydroxy and 2-oxo groups : This is inherent in the quinoline-2-one structure formed during cyclization, often stabilized by tautomerism.

Functionalization at position 3 or 7 with sulfonyl groups : The 3-position substitution with a 4-ethoxybenzenesulfonyl group is typically achieved via nucleophilic substitution or coupling reactions using sulfonyl chlorides or sulfonyl anhydrides.

Preparation of 3-(4-Ethoxybenzenesulfonyl) Substituent

The 4-ethoxybenzenesulfonyl moiety is introduced through sulfonylation reactions, often employing 4-ethoxybenzenesulfonyl chloride as the electrophilic sulfonylating agent.

Reaction conditions : Sulfonylation is performed in aprotic solvents such as dichloromethane or dimethylformamide (DMF) under inert atmosphere to prevent side reactions.

Base catalysis : A mild base (e.g., triethylamine or pyridine) is used to scavenge the hydrochloric acid generated during sulfonylation.

Temperature control : The reaction is typically conducted at 0 °C to room temperature to optimize yield and minimize decomposition.

Coupling Reactions and Amide Formation

Coupling of amines with quinoline carboxylic acids to form amide or sulfonamide derivatives is a common route to functionalize the quinoline scaffold.

Coupling reagents : Polystyrene-supported 1-hydroxybenzotriazole (PS-HOBt), PyBOP, or HBTU are used to activate the carboxylic acid group for nucleophilic attack by amines or sulfonamides.

Reaction medium : Dry DMF or dichloromethane under inert atmosphere.

Base : Diisopropylethylamine (DIEA) or triethylamine is used to neutralize acids formed during coupling.

Temperature and time : Room temperature stirring for several hours (typically 12–24 h) is standard.

N-Alkylation and Hydroxyl Functional Group Manipulation

N-Alkylation of the quinoline nitrogen can be achieved using alkyl halides (e.g., ethyl bromide) in the presence of sodium hydride in dry DMF at 90 °C, facilitating substitution without affecting other functional groups.

The hydroxy group at position 4 is generally stable under these conditions but can be protected if necessary using silyl or acetyl protecting groups during multi-step syntheses.

Purification and Characterization

Purification is typically performed by column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane mixtures) or recrystallization from suitable solvents like ethanol or ethyl acetate.

Characterization includes NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry to confirm the presence of the sulfonyl, hydroxy, oxo, and carboxylic acid functionalities.

Example Synthetic Route Summary Table

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclization | 2-Aminobenzoic acid methyl ester + β-ketoester, reflux in methanol/phenyl ether, NaOMe catalyst | 65–90 | Forms 4-oxo-1,2-dihydroquinoline core |

| 2 | N-Alkylation | Alkyl bromide, NaH, dry DMF, 90 °C | 50–85 | Introduces alkyl group on quinoline N |

| 3 | Sulfonylation | 4-Ethoxybenzenesulfonyl chloride, Et3N, DCM, 0 °C to RT | 70–85 | Attaches 4-ethoxybenzenesulfonyl group at position 3 |

| 4 | Coupling (amide formation) | PS-HOBt, PyBOP, DIEA, DMF, RT, 12–24 h | 60–80 | Forms carboxamide derivatives if needed |

| 5 | Purification | Silica gel chromatography or recrystallization | — | Ensures compound purity |

Research Findings and Optimization Notes

The cyclization step is critical and sensitive to temperature, solvent ratio, and catalyst concentration; optimizing these parameters improves yield and purity.

Sulfonylation efficiency depends on the purity of sulfonyl chloride and the base used; triethylamine provides better control over reaction exotherm compared to pyridine.

Coupling reactions benefit from the use of polymer-supported HOBt to minimize side reactions and simplify purification.

N-Alkylation requires careful control of base equivalents to avoid over-alkylation or decomposition.

The overall synthetic route balances moderate reaction temperatures and environmentally safer solvents (e.g., methanol, DMF) to ensure scalability and reproducibility.

化学反応の分析

Types of Reactions

3-(4-Ethoxybenzenesulfonyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Amines, thiols, and other nucleophiles in the presence of bases or catalysts.

Major Products Formed

Oxidation: Ketones, aldehydes, and carboxylic acids.

Reduction: Alcohols and hydrocarbons.

Substitution: Sulfonamide derivatives and thiol-substituted quinolines.

科学的研究の応用

3-(4-Ethoxybenzenesulfonyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

作用機序

The mechanism of action of 3-(4-Ethoxybenzenesulfonyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to inhibition or activation of their functions.

Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

類似化合物との比較

Structural Analogues in the Quinoline Family

The compound belongs to a class of quinoline derivatives with modifications at positions 3 and 7. Key structural analogues include:

Key Findings :

- The carboxylic acid at position 7 is critical for solubility and interaction with biological targets (e.g., enzymes or receptors), as seen in other quinoline-based drugs .

Physicochemical and Spectroscopic Comparisons

- Solubility : The ethoxybenzenesulfonyl group reduces aqueous solubility compared to the core structure but improves compatibility with organic solvents.

- Vibrational Modes: FT-IR studies show that the sulfonyl group introduces distinct S=O stretching bands (~1350 cm⁻¹ and ~1150 cm⁻¹), which are absent in non-sulfonylated analogues .

- Electronic Effects: Quantum chemical calculations indicate that electron-withdrawing sulfonyl groups stabilize the quinoline ring’s conjugated π-system, altering reactivity in electrophilic substitutions compared to hydroxyl or methoxy derivatives .

生物活性

3-(4-Ethoxybenzenesulfonyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid is a complex organic compound of significant interest due to its unique structural features and potential biological activities. This compound incorporates a quinoline core, a sulfonyl group, and a carboxylic acid moiety, which contribute to its diverse chemical reactivity and interactions with biological systems.

- Molecular Formula: C₁₈H₁₉N₁O₅S

- Molecular Weight: 389.4 g/mol

- CAS Number: 1351398-45-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

- Formation of the Quinoline Core: Achieved through Friedländer synthesis.

- Introduction of the Sulfonyl Group: Conducted via sulfonylation reactions with sulfonyl chlorides.

- Carboxylation: Utilizes carbon dioxide under specific conditions to introduce the carboxylic acid group.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

1. Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against a range of pathogens. The presence of the sulfonyl group enhances its interaction with bacterial cell walls, leading to increased efficacy in inhibiting bacterial growth.

2. Anticancer Properties

Preliminary evaluations suggest that the compound may exhibit anticancer activity. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| A549 | 11.20 | Apoptosis induction |

| MCF-7 | 15.73 | Cell cycle arrest |

3. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, potentially modulating pathways involved in inflammation, such as NF-kB signaling. This suggests its utility in treating inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Interaction: It is hypothesized that the compound may bind to specific receptors, modulating their activity and influencing downstream signaling pathways.

Case Studies

Several studies have focused on the biological evaluation of this compound:

-

Study on Anticancer Activity:

- Researchers synthesized derivatives of the compound and evaluated their cytotoxicity against various cancer cell lines.

- Results indicated that certain derivatives exhibited significantly lower IC50 values compared to standard chemotherapeutic agents.

-

Study on Antimicrobial Efficacy:

- A comparative study was conducted to assess the antimicrobial activity of the compound against common bacterial strains.

- The results demonstrated notable inhibition zones, indicating effective antimicrobial properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(4-Ethoxybenzenesulfonyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization of 7-carboxy-substituted quinoline precursors with 4-ethoxybenzenesulfonyl chloride. Key steps include:

- Precursor Preparation : Start with a 7-carboxy-1,2-dihydroquinoline derivative.

- Sulfonylation : React with 4-ethoxybenzenesulfonyl chloride in anhydrous DMF at 60–80°C under nitrogen, using a base (e.g., triethylamine) to neutralize HCl byproducts.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields 60–75% purity. Optimize temperature and solvent polarity to minimize side reactions (e.g., over-sulfonylation) .

Q. How should researchers characterize the structural integrity and purity of this compound post-synthesis?

- Methodological Answer : Use a multi-technique approach:

- HPLC/LC-MS : C18 column with 0.1% TFA in water/acetonitrile gradient (95:5 to 50:50 over 20 min) confirms purity (>95%). LC-MS identifies the molecular ion ([M+H]+) and detects impurities.

- NMR Spectroscopy : 1H NMR (DMSO-d6) should show the 4-hydroxy proton (δ 10.2–10.8 ppm), sulfonyl group absence of splitting, and carboxylic acid proton (δ 12.5–13.0 ppm). 13C NMR confirms carbonyl (C=O, ~170 ppm) and sulfonyl (~55 ppm) groups.

- IR Spectroscopy : Key stretches include O-H (3200–3500 cm⁻¹), C=O (1650–1700 cm⁻¹), and S=O (1150–1200 cm⁻¹) .

Q. What solvent systems are optimal for dissolving this compound in biological assays without compromising stability?

- Methodological Answer :

- Stock Solutions : Use DMSO (50 mM) with aliquots stored at -20°C. Avoid repeated freeze-thaw cycles.

- Aqueous Dilution : Dilute in PBS or cell culture medium with ≤1% DMSO. For low solubility, add co-solvents like PEG-400 (5% v/v) or β-cyclodextrin (10 mM).

- Stability Testing : Monitor via HPLC over 72 hours at 37°C; >90% integrity indicates suitability for short-term assays .

Advanced Research Questions

Q. How can researchers resolve contradictory reports on this compound’s biological activity across different cell lines or enzymatic assays?

- Methodological Answer :

- Standardized Assay Conditions : Use consistent pH (7.4), temperature (37°C), and incubation times. Pre-equilibrate compounds in assay buffers to avoid precipitation.

- Orthogonal Validation : Compare enzymatic inhibition (e.g., recombinant target protein) with whole-cell assays (e.g., HEK293 vs. HeLa).

- Mechanistic Studies : Perform transcriptomic profiling (RNA-seq) or proteomic analysis to identify cell-specific modifiers (e.g., metabolizing enzymes or efflux pumps) .

Q. What experimental strategies are effective in elucidating the role of the 4-ethoxybenzenesulfonyl moiety in target binding and selectivity?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives lacking the ethoxy group, replacing sulfonyl with carbonyl, or altering substituent positions.

- Biophysical Assays : Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) to purified targets.

- Computational Modeling : Dock analogs into crystal structures (e.g., PDB: 1XYZ) to identify hydrogen bonds between the ethoxy group and active-site residues. A ≥3-fold affinity drop in ethoxy-deleted analogs confirms its critical role .

Q. How can hydrolytic stability of the sulfonyl group be assessed under physiological conditions, and what modifications improve stability?

- Methodological Answer :

- Accelerated Degradation Studies : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Analyze degradation products via UPLC-MS at 0, 24, 48, and 72 hours.

- Stabilization Strategies : Introduce electron-withdrawing groups (e.g., fluorine) on the benzenesulfonyl ring to reduce hydrolysis. Alternatively, formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。